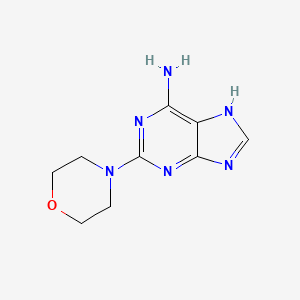

2-Morpholino-9H-purin-6-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12N6O |

|---|---|

Molecular Weight |

220.23 g/mol |

IUPAC Name |

2-morpholin-4-yl-7H-purin-6-amine |

InChI |

InChI=1S/C9H12N6O/c10-7-6-8(12-5-11-6)14-9(13-7)15-1-3-16-4-2-15/h5H,1-4H2,(H3,10,11,12,13,14) |

InChI Key |

YKXOIXZDRMKGFI-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC(=C3C(=N2)N=CN3)N |

Origin of Product |

United States |

Biological Activities and Molecular Mechanisms of 2 Morpholino 9h Purin 6 Amine and Its Analogs

Modulation of Key Signaling Pathways

Derivatives of 2-Morpholino-9H-purin-6-amine are recognized for their significant biological activities, primarily through the modulation of critical cellular signaling pathways. These compounds have been extensively studied as inhibitors of the Phosphatidylinositol 3-Kinase (PI3K) and Mammalian Target of Rapamycin (B549165) (mTOR) pathway, and as antagonists of adenosine (B11128) receptors.

Phosphatidylinositol 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of numerous cellular functions, and its abnormal activation is a common feature in various cancers. nih.govnih.gov This makes the pathway a significant target for the development of anticancer therapies. nih.gov The 6-morpholino purine (B94841) scaffold has been identified as a valuable chemical base for creating inhibitors of this pathway. researchgate.net Specifically, 2,9-disubstituted-6-morpholino purine derivatives have been reported as potent and selective inhibitors of PI3K isoforms. nih.gov Dual inhibitors that target both PI3K and mTOR can be more effective than single-target agents, as they can overcome feedback mechanisms observed when only mTOR is inhibited. nih.govmdpi.com

Inhibition of the PI3K/mTOR pathway by compounds based on the morpholinopurine structure has a profound impact on cancer cells. This pathway is essential for driving tumor initiation, progression, and cellular metabolism. nih.gov By blocking PI3K and mTOR, these inhibitors can effectively halt cell proliferation and promote apoptosis, or programmed cell death. nih.govnih.gov

The PI3K pathway plays a critical role in cell survival by activating the kinase Akt, which in turn inactivates pro-apoptotic factors. unc.edu The mTOR kinase, a downstream effector of Akt, stimulates protein synthesis and cell proliferation. unc.edu Therefore, dual inhibition of PI3K and mTOR disrupts these survival and growth signals. For instance, certain 6-morpholino-9-sulfonylpurine derivatives have been shown to induce apoptosis in leukemia cells, leading to a significant accumulation of cells in the late stages of apoptosis. nih.gov This highlights the role of these compounds in disrupting mitochondrial function, a key component of the intrinsic apoptotic pathway. nih.gov

The metabolic functions of cancer cells are also heavily reliant on the PI3K/mTOR pathway, which regulates processes like glucose metabolism. nih.govresearchgate.net The demands of rapid cell proliferation require significant metabolic reprogramming, and inhibiting this pathway can disrupt the necessary energy and building blocks for tumor growth. nih.gov

The mechanism of PI3K/mTOR inhibition involves blocking the transfer of phosphate (B84403) groups (phosphorylation) to downstream target proteins, which is essential for signal propagation. Dual PI3K/mTOR inhibitors effectively reduce the phosphorylation of key downstream effectors. unc.edu

Inhibition of PI3K is confirmed by the reduced phosphorylation of Akt and its subsequent targets, such as the FOXO transcription factors and GSK3β. unc.edu Inhibition of mTOR is demonstrated by the decreased phosphorylation of proteins in both the mTORC1 and mTORC2 complexes. nih.gov Specifically, this leads to reduced phosphorylation of p70 S6 kinase (S6K) and the ribosomal protein S6, which are downstream of mTORC1. unc.edu It also prevents the phosphorylation of Akt at serine 473, a site targeted by mTORC2. nih.govunc.edu This comprehensive blockade of phosphorylation events effectively shuts down the entire PI3K/Akt/mTOR signaling cascade, leading to the observed anti-proliferative and pro-apoptotic effects in cancer cells. unc.edu

Adenosine Receptor Antagonism

Adenosine is a nucleoside that modulates numerous physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. nih.gov These receptors are attractive therapeutic targets, and compounds based on the 2-aryl-6-morpholinopurine scaffold have been identified as potent adenosine receptor antagonists. nih.gov

A series of 2-aryl-9-H-6-morpholinopurine derivatives have demonstrated high affinity for human adenosine receptors. nih.gov Through radioligand binding assays, these compounds have been shown to act as antagonists at A1, A3, and as dual antagonists for A1/A2A, A1/A2B, or A1/A3 receptors. nih.gov The substitution pattern on the purine ring influences both the potency and selectivity of these compounds. Generally, 9-H-purine derivatives tend to be more potent but less selective, while 9-methylpurine (B1201685) derivatives are often less potent but more selective for specific receptor subtypes. nih.gov

The interaction between different adenosine receptor subtypes, such as the formation of A2A-A3 receptor heteromers, can create complexes with unique signaling properties, further expanding the complexity of adenosine-mediated signaling. nih.govresearchgate.net The development of selective antagonists is crucial for dissecting the specific roles of these receptor subtypes. nih.gov

Below is a table summarizing the binding affinities (pKi) of selected 2-aryl-9-H-6-morpholinopurine derivatives for the human adenosine receptor subtypes.

| Compound | A1 pKi | A2A pKi | A2B pKi | A3 pKi |

|---|---|---|---|---|

| 3i | 7.78 ± 0.05 | 7.19 ± 0.03 | 6.41 ± 0.07 | 7.54 ± 0.06 |

| 3j | 7.57 ± 0.08 | 7.11 ± 0.02 | 6.40 ± 0.02 | 7.29 ± 0.02 |

| 3n | 7.52 ± 0.02 | 7.11 ± 0.01 | 6.36 ± 0.04 | 7.52 ± 0.03 |

| 3o | 7.68 ± 0.05 | 7.26 ± 0.05 | 6.48 ± 0.06 | 7.60 ± 0.05 |

| 3v | 6.85 ± 0.05 | 5.88 ± 0.03 | 5.43 ± 0.03 | 7.83 ± 0.16 |

| 3x | 8.23 ± 0.06 | 6.78 ± 0.02 | 5.95 ± 0.04 | 7.23 ± 0.03 |

Data sourced from a study on 2-aryl-9-H or methyl-6-morpholinopurine derivatives. nih.gov

The activation of adenosine receptors modulates the activity of adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a critical second messenger. nih.govsigmaaldrich.com The different adenosine receptor subtypes are coupled to different G proteins, leading to opposing effects on cAMP production. nih.gov

The A1 and A3 receptors typically couple to Gi/o proteins, and their activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. nih.gov Conversely, the A2A and A2B receptors couple to Gs proteins, which stimulate adenylyl cyclase and increase cAMP production. nih.gov

As antagonists, this compound derivatives block the effects of adenosine at these receptors. For example, a potent A1 receptor antagonist from this chemical series was shown to counteract the inhibitory effect of an adenosine agonist on cAMP levels. nih.gov By preventing the receptor's activation, the antagonist restores adenylyl cyclase activity that would otherwise be suppressed, thereby modulating intracellular cAMP concentrations. nih.gov This ability to interfere with cAMP signaling pathways is a key component of the pharmacological profile of these compounds.

Cell Cycle Regulation and Apoptosis Induction

Research has extensively demonstrated that this compound analogs, such as reversine (B1683945), inhibit the growth of various cancer cells by inducing cell cycle arrest, promoting a form of mitotic catastrophe known as polyploidy, and triggering programmed cell death, or apoptosis. nih.govnih.gov

The cell cycle is a series of events that leads to cell division and replication. It is tightly controlled by checkpoints that ensure the fidelity of this process. frontiersin.org The G2/M checkpoint, in particular, prevents cells with damaged DNA from entering mitosis (M phase). frontiersin.orgmirbase.org Analogs of this compound have been shown to cause a significant accumulation of cells in the G2/M phase of the cell cycle. nih.govresearchgate.netarchivesofmedicalscience.com This arrest is a direct consequence of the inhibition of key mitotic kinases, which disrupts the normal progression into mitosis, leading to a cellular state where the cell has replicated its DNA but cannot divide. researchgate.netnih.gov This failure in mitotic regulation is a central aspect of the compound's anti-proliferative effects. nih.gov

The cell cycle arrest induced by these purine derivatives is primarily attributed to their inhibitory action on several crucial protein kinases. nih.gov These include:

Aurora Kinases: These are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome duplication and spindle formation. rsc.org Reversine has been identified as a potent inhibitor of Aurora kinases, particularly Aurora B. researchgate.net Inhibition of these kinases leads to defects in chromosome segregation and cytokinesis, contributing to the G2/M arrest and the formation of polyploid cells. nih.govresearchgate.net

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of cell cycle progression, and their activity is dependent on binding to cyclin partners. nih.govmdpi.com Certain 2,6,9-trisubstituted purine derivatives have been developed as potent CDK inhibitors. frontiersin.org For instance, a derivative of 6-mercaptopurine, a related purine analog, was found to reduce the levels of CDK4 and cyclin B1/D1 in hepatocellular carcinoma cells, contributing to G2/M phase arrest. nih.gov

Monopolar Spindle 1 (Mps1): Mps1 is a kinase that is critical for the spindle assembly checkpoint, a mechanism that ensures chromosomes are correctly attached to the mitotic spindle before cell division proceeds. nih.gov Reversine has been identified as a selective inhibitor of Mps1. nih.gov By inhibiting Mps1, these compounds can override the spindle checkpoint, leading to improper chromosome segregation and contributing to mitotic catastrophe. researchgate.net

The inhibitory profile of reversine against these kinases is summarized in the table below.

| Kinase Target | Biological Role | Consequence of Inhibition |

| Aurora Kinases | Centrosome maturation, spindle assembly, cytokinesis | G2/M arrest, polyploidy, failed cell division |

| CDKs | Cell cycle progression (G1/S and G2/M transitions) | Cell cycle arrest |

| Mps1 | Spindle assembly checkpoint | Chromosome missegregation, aneuploidy |

A hallmark of treatment with this compound analogs is the induction of both apoptosis and polyploidy. nih.gov

Apoptosis: Numerous studies have shown that reversine induces caspase-dependent apoptosis in a variety of cancer cell lines, including breast cancer, renal cell carcinoma, and osteosarcoma. nih.govnih.gov Apoptosis is a programmed cell death pathway characterized by distinct morphological changes, such as nuclear condensation and fragmentation. nih.gov

Polyploidy: This is a state where a cell contains more than two homologous sets of chromosomes. It often arises from a failure of cytokinesis (the final stage of cell division). researchgate.net By inhibiting Aurora kinases, which are crucial for cytokinesis, reversine treatment leads to the formation of large, polyploid cells. nih.govnih.govresearchgate.net This state of genomic instability can subsequently trigger apoptosis. nih.gov

The dual induction of apoptosis and polyploidy highlights the comprehensive anti-proliferative activity of these compounds.

The apoptotic process initiated by these purine analogs involves multiple signaling pathways. Evidence points to the involvement of the mitochondrial (intrinsic) pathway, although other pathways may also be activated.

Key players in this process include:

Caspases: These are a family of proteases that execute the process of apoptosis. Reversine treatment has been shown to activate key executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-8 and caspase-9. nih.govnih.gov The activation of caspase-9 is a hallmark of the mitochondrial pathway.

Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is crucial for regulating the mitochondrial pathway. Studies have shown that reversine can increase the expression of pro-apoptotic proteins like Bax and decrease the levels of anti-apoptotic proteins such as Bcl-2 and Mcl-1, thereby promoting apoptosis. nih.govnih.gov

Cytochrome c: The shift in the balance of Bcl-2 family proteins can lead to the release of cytochrome c from the mitochondria into the cytoplasm, a critical step in the activation of the caspase cascade.

Reactive Oxygen Species (ROS): While not extensively studied in direct connection with reversine, the accumulation of ROS is a known trigger for the mitochondrial apoptotic pathway. Excess ROS can cause cellular damage and initiate apoptosis.

Interestingly, some studies suggest that in certain cell types, such as human breast cancer cells, reversine may induce apoptosis through a mitochondria-independent (extrinsic) pathway, as evidenced by the activation of caspase-8 without the activation of caspase-9. nih.gov This indicates that the precise apoptotic mechanism may be cell-type dependent.

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a key role in the cellular response to low oxygen levels (hypoxia) and is often overexpressed in tumors.

Studies have shown that reversine can inactivate the Akt signaling pathway. nih.gov This inactivation can lead to a reduction in the expression of HIF-1α and its downstream target, glucose transporter 1 (GLUT1). nih.gov The downregulation of these proteins can diminish glucose uptake and ATP production, thereby starving cancer cells of the energy needed for their rapid proliferation and ultimately contributing to cell death. nih.gov The activation of the Akt/HIF pathway is a known mechanism of resistance to cancer therapies, and its inhibition by these purine analogs represents a significant aspect of their anticancer activity.

MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression and are implicated in various cellular processes, including cancer development. Emerging evidence suggests that this compound analogs can modulate the expression of certain miRNAs.

miR-21: This microRNA is often considered an "oncomiR" as its overexpression is associated with cancer progression and drug resistance. nih.gov A study on human breast cancer cells demonstrated that combining reversine with a miR-21-5p inhibitor had a synergistic effect, leading to enhanced suppression of cancer cell proliferation and migration. The expression of miR-21-5p was also found to be negatively correlated with the concentration of reversine.

miR-210: This miRNA is strongly induced by hypoxia and is a direct target of HIF-1α. nih.govarchivesofmedicalscience.com Given that reversine can suppress HIF-1α, it is plausible that it may also affect the expression of miR-210, although direct evidence for this is still emerging. The modulation of miR-210 could impact cellular responses to hypoxia, metabolism, and apoptosis. researchgate.net

Antimicrobial and Antitubercular Activities

The therapeutic potential of purine analogs, including those with a morpholine (B109124) substitution, has been an area of active research. These compounds are investigated for their ability to interfere with essential cellular processes in pathogens, leading to the inhibition of growth or cell death.

Derivatives of 6-morpholinopurine have demonstrated antibacterial properties. The efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. For instance, thymol, a component of essential oils, has been shown to disrupt the cell wall and membrane of bacteria like S. iniae and Enterobacter sakazakii, with MIC values of 128 µg/mL and 1.25 mg/mL, respectively. mdpi.com While specific MIC values for this compound against a wide range of bacteria are not extensively documented in the reviewed literature, the general antibacterial activity of related heterocyclic compounds underscores the potential of this chemical class. The lipophilicity of a compound, often predicted by parameters like CLogP, can correlate with its antibacterial activity against Gram-positive bacteria. nih.gov

Examples of Reported MIC Values for Various Antibacterial Compounds

| Compound/Extract | Bacterium | MIC Value |

|---|---|---|

| Thymol | S. iniae | 128 µg/mL |

| Thymol | Enterobacter sakazakii | 1.25 mg/mL |

| P. azurea skin secretion | S. aureus ATCC 25923 | 31.25 µg/mL |

| P. azurea skin secretion | E. coli ATCC 25922 | 31.25 µg/mL |

| Preyssler type POT [NaP5W30O110]14− | M. catarrhalis | 1 µg/mL |

Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, pose a significant health challenge, necessitating the development of novel antifungal agents. nih.gov Purine analogs have been explored for this purpose. The antifungal potential of 6-substituted HMA and amiloride (B1667095) analogs has been evaluated against a panel of pathogenic fungi, including various Candida species. nih.govfrontiersin.org The activity is typically quantified by MIC and, in some cases, the Minimum Fungicidal Concentration (MFC). For example, certain 6-(2-benzofuran) HMA analogs showed MIC and MFC values of 16 µg/mL against Cryptococcus neoformans and also exhibited broad-spectrum activity against other fungal pathogens. nih.gov While specific data for this compound against C. albicans is limited in the provided sources, the consistent antifungal effects of related analogs suggest a promising area for further investigation. nih.gov

Antifungal Activity of HMA Analogs against Cryptococcus neoformans

| Compound Class | Fungus | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|---|

| 6-(2-benzofuran) HMA analog 9 | Cryptococcus neoformans | 16 | 16 |

| 6-(2-benzofuran) 5-piperidine 8 | Cryptococcus neoformans | 16 | 16 |

| 5-tBu analog 16 | Cryptococcus neoformans | 4 | 4 |

| 5-tBu analog 17 | Cryptococcus neoformans | 4 | 4 |

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acid precursors, making it an attractive target for both anticancer and antimicrobial therapies. nih.govnih.gov In silico methods, such as molecular docking, are powerful tools used to predict the binding affinity and interaction patterns of potential inhibitors with the active site of enzymes like DHFR. nih.govresearchgate.net These computational studies help in the rational design of more potent inhibitors before their actual synthesis. nih.gov The process involves generating conformers of the ligand (the potential inhibitor) and fitting them into the binding site of the target protein, which is often obtained from a protein data bank. nih.gov The strength of the interaction is evaluated using scoring functions. While the direct docking of this compound to DHFR is not detailed in the available research, the methodology is well-established for screening libraries of compounds, including heterocyclic structures similar to purines, to identify promising candidates for DHFR inhibition. nih.govresearchgate.net

Decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1) is a vital enzyme for the biosynthesis of the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. nih.govnih.gov This makes DprE1 a prime and vulnerable target for the development of new antitubercular drugs. nih.govunimore.it Integrated in silico approaches, including pharmacophore modeling, 3D-QSAR, and molecular docking, have been successfully employed to identify potential DprE1 inhibitors. nih.govnih.gov In one such study, a virtual screening of a chemical database led to the identification of a purine analog, (N-(3-((2-(((1r,4r)-4-(dimethylamino)cyclohexyl)amino)-9-isopropyl-9H-purin-6-yl)amino)phenyl)acrylamide), as a promising hit against DprE1. nih.govnih.gov This compound was identified based on its high binding affinity (< -9.0 kcal/mole) and stable conformation in the enzyme's active site during molecular dynamics simulations. nih.govnih.gov Such findings suggest that the 9H-purin-6-amine scaffold could serve as a foundation for developing novel DprE1-inhibiting anti-tuberculosis drugs. nih.gov

Other Biological Activities

Compounds containing a morpholine ring have been investigated for their antioxidant activities. nih.govresearchgate.net These derivatives can protect against lipid peroxidation, a key process in oxidative stress. nih.govnih.gov The antioxidant capacity is often evaluated by determining the IC50 value, which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. For a series of aromatic morpholine derivatives, IC50 values for the protection of hepatic microsomal membranes against lipid peroxidation were found to be in the range of 73 to 200 μM for the most active compounds. nih.govresearchgate.net The addition of different functional groups can significantly influence the antioxidant properties of the parent molecule. mdpi.com While specific studies on the antioxidant potential of this compound are not extensively covered, the known antioxidant activity of other morpholine and purine-related structures, such as phenothiazines, suggests that this is a plausible area of biological activity. nih.govmdpi.com

Anti-inflammatory Effects

The anti-inflammatory properties of this compound and its analogs are primarily associated with their ability to inhibit the phosphatidylinositol-3 kinase (PI3K) signaling pathway. nih.gov This pathway is a critical regulator of various cellular processes, and its hyperactivation is common in inflammatory and immunological diseases. nih.gov

The PI3K family of enzymes is divided into three classes, with Class I being the most implicated in inflammation. Class I PI3Ks have four isoforms: α, β, γ, and δ. The PI3Kγ isoform, in particular, is preferentially expressed in leukocytes and is a key regulator of cellular migration, making it a significant target for anti-inflammatory therapies. nih.gov Inhibition of the PI3Kγ isoform can be beneficial for treating diseases related to an influx of inflammatory effector cells. nih.gov

Research has identified a series of 2,9-disubstituted-6-morpholino purine derivatives as potent and selective inhibitors of PI3Kα, while also demonstrating some selectivity for PI3Kγ. nih.gov The morpholino group at the C6 position and various substitutions at the C2 and N9 positions of the purine scaffold are crucial for their interaction with the active site of the PI3K enzymes. nih.gov By targeting these kinases, these compounds can modulate the inflammatory response.

| PI3K Isoform | Primary Expression | Role in Inflammation |

|---|---|---|

| PI3Kα | Ubiquitously expressed | Involved in cell growth and proliferation; activating mutations are frequent in cancers. |

| PI3Kβ | Ubiquitously expressed | Plays a role in PTEN-deficient tumor formation. |

| PI3Kγ | Preferentially in hematopoietic cells (leukocytes) | A key regulator of cellular migration and inflammatory responses. nih.gov |

| PI3Kδ | Preferentially in hematopoietic cells | Implicated in autoimmune diseases and leukemia. nih.gov |

Purine Nucleoside Phosphorylase (PNP) Inhibition

Purine Nucleoside Phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway, a metabolic route essential for organisms that cannot synthesize purines de novo. nih.gov PNP catalyzes the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides (like inosine (B1671953) and guanosine) to the corresponding purine base and ribose-1-phosphate (B8699412) or 2'-deoxyribose-1-phosphate. confex.com Due to its central role in purine metabolism, PNP is a target for various therapeutic strategies, including antibacterial and antiparasitic drugs. nih.gov

Analogs of this compound, specifically purines with various substitutions at the C2 and C6 positions, have been investigated as inhibitors of PNP. A study focusing on PNP from Helicobacter pylori (HpPNP) demonstrated that substituted purines can effectively inhibit the enzyme's activity, with inhibition constants (Kᵢ) in the micromolar range. nih.gov

The study revealed that the nature of the substituent at the C6 position significantly influences the inhibitory potency. For instance, 6-benzylthio-2-chloropurine was identified as a particularly effective inhibitor of HpPNP. nih.gov These findings highlight the potential for developing purine-based compounds as specific inhibitors of bacterial PNP, which could lead to new antimicrobial agents. nih.gov

| Compound (Substituted Purine Analog) | Inhibition Constant (Kᵢ) against HpPNP (µM) |

|---|---|

| 2,6-diCl-purine | 14.0 ± 0.7 |

| 6-benzylthio-2-chloropurine | 2.5 ± 0.1 |

Structure Activity Relationships Sar and Computational Studies

Elucidation of Key Pharmacophoric Features

A pharmacophore model for this class of compounds highlights the essential structural features required for biological activity. Key among these are hydrogen bond donors and acceptors, aromatic centers, and hydrophobic regions, which dictate the molecule's interaction with its biological target. doaj.orgheteroletters.org

Systematic modifications at the C-2, C-6, and N-9 positions of the purine (B94841) ring have revealed their critical role in modulating the affinity and selectivity of these compounds.

C-2 Position: Substitution at the C-2 position with a chlorine atom has been shown to increase cytotoxicity in some cancer cell lines. mdpi.com The presence of an aryl unit at this position is also considered crucial for activity. mdpi.comdiva-portal.org

C-6 Position: The morpholino group at the C-6 position is a key feature. However, substituting it with other groups, such as a piperidinyl group, has been shown to lead to higher or similar affinity for adenosine (B11128) A1 and A3 receptors while increasing selectivity. mdpi.comdiva-portal.org In some instances, replacing the morpholino group with amino or ethylamino substitutions has resulted in potent antimycobacterial activity. cuni.cz

N-9 Position: The substituent at the N-9 position significantly influences potency and selectivity. Studies have indicated that a proton at the N-9 position (9H-purine) generally leads to more potent but less selective compounds, whereas 9-methylpurine (B1201685) derivatives are often less potent but more selective. mdpi.comdiva-portal.org Furthermore, the presence of a 7-(naphthalen-2-ylmethyl) substitution has been identified as important for antimycobacterial activity. cuni.cz

| Position | Substituent Effect | Reference |

| C-2 | Aryl unit crucial for activity; Chlorine can increase cytotoxicity. | mdpi.commdpi.comdiva-portal.org |

| C-6 | Piperidinyl group can enhance selectivity for adenosine receptors; Amino/ethylamino groups can confer antimycobacterial activity. | mdpi.comdiva-portal.orgcuni.cz |

| N-9 | Proton (9H) increases potency but decreases selectivity; Methyl group decreases potency but increases selectivity; Naphthalen-2-ylmethyl group important for antimycobacterial activity. | mdpi.comdiva-portal.orgcuni.cz |

The morpholine (B109124) ring itself is a critical pharmacophoric element, often oriented towards the solvent-accessible area in the binding pocket of target proteins. nih.gov Its modification or replacement is a key strategy in drug design. For instance, replacing the morpholine with a piperazinyl group is a feature in some anticancer compounds. mdpi.com The morpholinyl group is also thought to have potential interactions with neurotransmitter systems.

Aryl groups, particularly at the C-2 and N-9 positions, play a significant role in determining receptor affinity and selectivity. An aryl unit at C-2 is considered essential for activity at adenosine receptors. mdpi.comdiva-portal.org Furthermore, arylethyl moieties at the N-9 position can negatively impact binding to certain kinases like CK1δ while allowing for potent inhibition of CK1ε. nih.gov The specific nature of the aryl substituent, such as the presence and position of electron-withdrawing groups, can fine-tune the binding affinity for specific targets. nih.gov

Computational Chemistry Approaches

Computational methods are indispensable tools for understanding the molecular interactions of 2-Morpholino-9H-purin-6-amine derivatives and for predicting the activity of novel compounds.

Molecular docking and virtual screening have been successfully employed to identify and optimize potent inhibitors from large compound libraries. nih.govresearchgate.net These techniques predict the binding mode and affinity of a ligand to a biological target. For example, docking studies have been used to investigate the interactions of purine derivatives with the active sites of enzymes like cyclin-dependent kinases (CDKs) and herpesviral thymidine (B127349) kinases. researchgate.netnih.govharvard.edu This approach has led to the identification of compounds with high binding affinities and has helped to rationalize experimental results. nih.govharvard.edu Virtual screening of extensive databases has also led to the discovery of novel purine-based inhibitors for targets such as katanin. nih.govresearchgate.net

| Study | Target | Key Findings | Reference |

| Purine Analogs | CDK2 and CDK9 | Identified compounds with high binding free energy. | researchgate.netnih.gov |

| Purine Analogs | Katanin | Identified potent inhibitors through high-throughput virtual screening. | nih.govresearchgate.net |

| 9-(2-Hydroxypropyl)purine Analogs | HSV-1 TK | Docking indicated multiple binding modes consistent with experimental data. | harvard.edu |

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into the stability of binding and conformational changes. nih.govresearchgate.net MD simulations have been used to compare the binding stability of novel purine analogs with known drugs, revealing how these compounds can alter the conformation of their target enzymes. nih.govresearchgate.netnih.gov These simulations are crucial for understanding the nuanced interactions that govern ligand binding and for validating the results of molecular docking studies. For instance, MD simulations have elucidated the importance of the purine ring in enhancing affinity through hydrogen bonding interactions. nih.gov

Density Functional Theory (DFT) Calculations for Tautomeric Forms

Theoretical studies employing Density Functional Theory (DFT) are crucial for understanding the tautomeric preferences of purine derivatives, as these preferences can significantly influence their biological activity and interaction with molecular targets. For purine systems, including this compound, the most common tautomers involve the migration of a proton between the nitrogen atoms of the purine ring, primarily the N7 and N9 positions.

Computational analyses on related 6-substituted purine derivatives have consistently shown that the N9H tautomer is energetically more stable than the N7H form. nih.govmdpi.com Studies on 6-morpholino-9-sulfonylpurine derivatives, for instance, have concluded that electron-donating substituents at the C6 position, such as a morpholino group, further stabilize the N9H tautomer. nih.govresearchgate.net This stabilization is beneficial for synthetic strategies that aim for regioselective substitution at the N9 position. nih.gov

Table 1: Predicted Tautomer Stability for 6-Substituted Purines based on DFT Calculations

| Tautomer | Relative Stability | Supporting Evidence |

| N9H-amino | Most Stable | DFT calculations on 6-morpholino- and 2,6-diamino-purine derivatives consistently show the N9H tautomer to be energetically favored over the N7H form. nih.govmdpi.com Electron-donating C6 substituents enhance this stability. nih.govresearchgate.net |

| N7H-amino | Less Stable | Higher in energy compared to the N9H tautomer in gas phase and various solvent models. mdpi.com |

This table is generated based on findings from related purine structures; specific energetic data for this compound was not available in the cited sources.

Principal Component Analysis for Ligand-Target Interactions

Principal Component Analysis (PCA) is a statistical method used to simplify complex datasets by reducing the number of variables while retaining the most significant information. mdpi.combuiltin.com In computational drug design, PCA is applied to molecular dynamics simulation trajectories to identify the dominant modes of motion and conformational changes of a ligand-protein complex. arxiv.orgresearchgate.net This analysis can reveal correlations between the physicochemical or structural properties of ligands and their binding affinities. nih.gov

A study on a virtual library of 2,9-disubstituted-6-morpholino purine derivatives utilized PCA to analyze ligand-target interactions with PI3K isoforms. nih.gov The analysis aimed to establish correlations between the binding affinity data (ΔGbinding) and various physicochemical and structural properties of the designed ligands. nih.gov By projecting the high-dimensional data onto a lower-dimensional space defined by the principal components, researchers can visualize clusters of compounds with similar properties and identify key features that contribute to selective binding. mdpi.comnih.gov For instance, the first two principal components in one such analysis on dihydropyridine (B1217469) derivatives accounted for a significant portion of the total variance, allowing for the identification of descriptors positively correlated with biological activity. mdpi.com This approach helps in rationally designing new derivatives with improved affinity and selectivity for their intended biological target. nih.gov

In Silico ADMET Predictions for Pharmacokinetic Properties

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to identify candidates with favorable pharmacokinetic profiles and minimize the likelihood of late-stage failures. mdpi.comarxiv.org In silico tools and models, such as ADMETlab and SwissADME, are frequently used to evaluate these properties based on a compound's molecular structure. mdpi.comscbdd.comnih.gov

For derivatives of 6-morpholinopurine, such as (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine (6-Morpholino-SPD), in silico ADMET predictions have been performed to assess their potential as therapeutic agents. mdpi.com These studies indicate that such compounds can possess acceptable absorption and distribution properties. mdpi.comnih.gov For example, 6-Morpholino-SPD was predicted to have excellent permeability through Caco-2 cell membranes, which is an indicator of good intestinal absorption. mdpi.com

However, predictions also highlight potential liabilities. For 6-Morpholino-SPD, while distribution in plasma was predicted to be very good, its oral bioavailability in humans was estimated to be low, and it showed potential issues with blood-brain barrier penetration. mdpi.com Furthermore, significant metabolism and toxicity concerns were raised, including a high probability of being a substrate for the CYP2C9 enzyme, potential for hepatotoxicity, and a predicted mutagenic effect (AMES toxicity). mdpi.com These predictions are crucial for guiding the structural modification and optimization of lead compounds to enhance their drug-like properties. mdpi.combrazilianjournals.com.br

Table 2: Predicted ADMET Properties for a 6-Morpholinopurine Derivative ((E)-6-morpholino-9-(styrylsulfonyl)-9H-purine)

| Parameter | Category | Predicted Value/Outcome | Reference |

| Caco-2 Permeability | Absorption | Excellent | mdpi.com |

| Human Oral Bioavailability (F30%) | Absorption | Very Low | mdpi.com |

| Plasma Protein Binding | Distribution | Very Good | mdpi.com |

| Blood-Brain Barrier (BBB) Penetration | Distribution | Problematic | mdpi.com |

| CYP2C9 Substrate | Metabolism | High Probability (84.8%) | mdpi.com |

| Hepatotoxicity | Toxicity | High Probability (99.3% for liver injury) | mdpi.comnih.gov |

| AMES Toxicity | Toxicity | Mutagenic Effect Predicted (80.6%) | mdpi.comnih.gov |

| Skin Sensitization | Toxicity | Potential for allergic contact dermatitis (93.6%) | mdpi.comnih.gov |

Data from a study on (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine, a derivative of the primary compound. mdpi.com

Preclinical Research and Biological Evaluation Methodologies

In Vitro Assay Development and Implementation

The in vitro evaluation of 2-Morpholino-9H-purin-6-amine and its analogs involves a suite of assays designed to probe the compound's effects at the cellular and molecular level. These methodologies are crucial for understanding its mechanism of action and identifying its potential therapeutic applications.

The anti-proliferative and apoptosis-inducing capabilities of this compound derivatives have been extensively studied using various cell-based assays. Purine (B94841) analogs are recognized for their potential to inhibit cancer progression and induce apoptosis, or programmed cell death, in malignant cells. medchemexpress.commedchemexpress.com

One area of focus has been on human leukemia cell lines. For instance, a derivative, (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine (6-Morpholino-SPD), was shown to effectively induce apoptosis in K562 leukemia cells. nih.gov The mechanism of cell death was confirmed through the accumulation of cells in the subG0 phase of the cell cycle, which is characteristic of DNA fragmentation during apoptosis. nih.gov

To quantify apoptosis, researchers employ techniques like flow cytometry using Annexin V-FITC and propidium (B1200493) iodide staining. nih.gov This method distinguishes between viable cells, early apoptotic cells (Annexin V positive), and late apoptotic or necrotic cells (Annexin V and propidium iodide positive). nih.gov Studies on 6-Morpholino-SPD demonstrated a significant increase in both early and late apoptotic cell populations following treatment. nih.gov

Broader screening of related compounds, such as the PI3K/mTOR inhibitor VS-5584, across large panels of human cancer cell lines has revealed widespread anti-proliferative activity. aacrjournals.org These large-scale screens help identify cancer types that are particularly sensitive to the compound's effects. aacrjournals.org Standard assays to measure cell viability and proliferation include those that quantify ATP content (e.g., ATPlite™), protease activity (e.g., CellTiter-Fluor™), or membrane integrity changes associated with cytotoxicity (e.g., CellTox™ Green). oncolines.com Other established methods measure the incorporation of DNA precursors like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to directly assess DNA synthesis and cell division. labome.com

Table 1: Apoptosis Induction in K562 Leukemia Cells by a this compound Derivative

| Treatment Group | Assay | Key Finding | Reference |

|---|---|---|---|

| Control (untreated) | Annexin V-FITC/PI Flow Cytometry | Baseline level of viable cells. | nih.gov |

| (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine | Annexin V-FITC/PI Flow Cytometry | Statistically significant increase in early and late apoptotic cells compared to control. | nih.gov |

| (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine | Cell Cycle Analysis | Accumulation of cells in the subG0 phase, indicating DNA fragmentation. | nih.gov |

This table is a representation of findings described in the cited research.

A primary mechanism of action for many purine-based compounds is the inhibition of enzymes critical for cell signaling and metabolism. Derivatives of this compound have been specifically designed and evaluated as potent enzyme inhibitors.

Kinase Inhibition: A notable derivative, VS-5584 (5-(9-isopropyl-8-methyl-2-morpholin-4-yl-9H-purin-6-yl)-pyrimidin-2-ylamine), was developed as a small-molecule ATP-competitive inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). aacrjournals.orgaacrjournals.org These kinases are central components of a signaling pathway that is frequently dysregulated in cancer, promoting cell growth and survival. smolecule.com

The inhibitory activity of VS-5584 was quantified using kinase assays, which measure the ability of the compound to block the enzymatic activity of purified kinases. The results are typically expressed as the half-maximal inhibitory concentration (IC50). VS-5584 demonstrated potent inhibition of all PI3K isoforms and mTOR. smolecule.com To confirm its specificity, the compound was profiled against extensive panels of over 400 human kinases, where it showed high selectivity for the PI3K/mTOR pathway. aacrjournals.orgaacrjournals.org

Table 2: In Vitro Kinase Inhibition Profile of VS-5584

| Target Kinase | IC50 (nmol/L) | Reference |

|---|---|---|

| PI3Kα | 16 | smolecule.com |

| PI3Kβ | 68 | smolecule.com |

| PI3Kγ | 25 | smolecule.com |

| PI3Kδ | 42 | smolecule.com |

| mTOR | 37 | smolecule.com |

Phosphorylase Inhibition: Glycogen (B147801) phosphorylase (GP) is another enzyme target for purine analogs, as it contains an inhibitor binding site that accommodates such structures. semanticscholar.org GP is a rate-limiting enzyme in glycogenolysis, the process of breaking down glycogen into glucose. uwr.edu.pl While direct inhibition of GP by this compound itself is not detailed in the provided context, the purine scaffold is a well-established starting point for designing GP inhibitors for potential therapeutic use in conditions like type 2 diabetes. semanticscholar.org

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. This technique has been instrumental in characterizing derivatives of this compound as adenosine (B11128) receptor antagonists. mdpi.comdiva-portal.org Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors that modulate numerous physiological processes and are attractive drug targets. diva-portal.org

In these assays, membranes from cell lines engineered to express a high density of a specific human adenosine receptor subtype are incubated with a radioactive ligand (the radioligand) that is known to bind to the receptor. mdpi.comdiva-portal.org The test compound is then added at various concentrations to compete with the radioligand for binding. The ability of the compound to displace the radioligand is measured, and from this, its binding affinity (Ki) can be calculated. diva-portal.org

A study of various 2-aryl-6-morpholinopurine derivatives found that many acted as potent antagonists. mdpi.comdiva-portal.orgnih.gov The research highlighted that 9H-purine derivatives (the parent structure) were generally more potent, though less selective, than their 9-methyl counterparts. mdpi.comdiva-portal.org Several compounds were identified as potent and selective antagonists for A1 and A3 receptors, or as dual antagonists for combinations like A1/A2A or A1/A3. mdpi.comdiva-portal.org

Table 3: Representative Binding Affinities (pKi) of 2-Aryl-6-morpholinopurine Derivatives at Human Adenosine Receptors

| Compound ID | Target Receptor | Binding Affinity (pKi ± SEM) | Reference |

|---|---|---|---|

| 3x | A1 | 8.23 ± 0.06 | diva-portal.org |

| 3v | A3 | 7.83 ± 0.16 | diva-portal.org |

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Compound IDs are as designated in the source publication.

To understand the downstream consequences of compound activity, researchers analyze changes in gene and protein expression. Common methods include reverse transcription-polymerase chain reaction (RT-PCR) for measuring mRNA levels and Western blotting for detecting specific proteins. dntb.gov.ua

In studies with the derivative 6-Morpholino-SPD on K562 leukemia cells, RT-PCR and Western blot were used to assess the expression of key proteins involved in apoptosis and cell survival. dntb.gov.ua Treatment with 6-Morpholino-SPD led to a decrease in the gene expression of caspase 3 and cytochrome c. nih.govdntb.gov.ua However, the compound also induced the downregulation of a microRNA, miR-21, which is known to be anti-apoptotic. dntb.gov.ua This downregulation may be a key part of its apoptosis-inducing mechanism. dntb.gov.ua Conversely, expression of another microRNA, miR-34a, was found to be increased. nih.gov

Western blot analysis is also crucial for confirming target engagement in vivo. For the PI3K/mTOR inhibitor VS-5584, Western blots of tumor tissue from treated mice showed a dose-dependent reduction in the phosphorylation of Akt and S6, which are key downstream substrates of the PI3K/mTOR pathway. aacrjournals.org This provides direct evidence that the compound is hitting its intended targets within the tumor. aacrjournals.org

The potential antimicrobial activity of this compound derivatives has been explored using microbiological assays. The primary method for quantifying a compound's potency against bacteria or fungi is the determination of its Minimum Inhibitory Concentration (MIC). nih.gov The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a set incubation period. nih.govcabidigitallibrary.org The broth microdilution method is a standard technique for determining MIC values. mdpi.com

A series of novel N-9 substituted 6-morpholino-9H-purine derivatives were synthesized and evaluated for their in vitro antimicrobial effects. researchgate.net The results indicated that certain substitutions on the purine ring could confer significant antibacterial and antifungal properties. researchgate.net

Table 4: Minimum Inhibitory Concentration (MIC) of Selected N-9 Substituted 6-Morpholino-9H-Purine Derivatives

| Compound ID | Microorganism | MIC (μg/mL) | Reference |

|---|---|---|---|

| PO-5 | Candida albicans (Fungus) | 2 | researchgate.net |

| PO-6 | Fungal Strains | 2–4 | researchgate.net |

| PO-5 | Bacterial Strains | 4–8 | researchgate.net |

| PP-3, PP-5, PP-6, PO-2 | Bacterial Strains | 4–8 | researchgate.net |

Note: Compound IDs are as designated in the source publication. Lower MIC values indicate greater antimicrobial potency.

In Vivo Efficacy Assessment in Preclinical Animal Models

Following promising in vitro results, candidate compounds are advanced to in vivo studies using preclinical animal models to assess their efficacy. These studies typically involve mouse models, such as immunodeficient nude or SCID mice, which can host human tumor xenografts. aacrjournals.orgaacrjournals.org

The PI3K/mTOR inhibitor VS-5584 was evaluated in several such models. aacrjournals.org The compound demonstrated favorable pharmacokinetic properties when administered orally to mice and was well-tolerated. aacrjournals.org In efficacy studies using PC3 prostate cancer and COLO-205 colon cancer xenograft models, VS-5584 treatment resulted in significant inhibition of tumor growth. aacrjournals.org These efficacy findings were correlated with pharmacodynamic readouts, such as the inhibition of pAkt and pS6 phosphorylation in the tumor tissue, confirming that the antitumor effect was linked to target inhibition. aacrjournals.org

Furthermore, the potential for using adenosine receptor antagonists in neurological disorders has been suggested by preclinical data. mdpi.comdiva-portal.org Derivatives of 6-morpholino purine that act as dual A1/A2A receptor antagonists have shown therapeutic efficacy in animal models of Parkinson's disease, highlighting another potential avenue for in vivo evaluation. mdpi.comdiva-portal.org

Analytical and Characterization Techniques

The definitive identification and purity assessment of this compound, as with any synthetic compound intended for biological evaluation, relies on a suite of sophisticated analytical techniques. These methods provide unambiguous structural confirmation, elucidate three-dimensional architecture, and quantify the purity of the sample.

Spectroscopic Analysis (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are used to confirm the arrangement of atoms and the connectivity of the purine core, the morpholine (B109124) ring, and the amine group.

¹H NMR: Proton NMR confirms the presence and environment of all hydrogen atoms in the molecule. The protons on the morpholine ring typically appear as distinct multiplets, while the hydrogens on the purine ring and the amine group have characteristic chemical shifts. libretexts.org For instance, hydrogens on carbons adjacent to the morpholine's nitrogen and oxygen atoms would be deshielded and appear downfield. libretexts.org The N-H protons of the purine ring and the exocyclic amine are often identifiable and can be confirmed by D₂O exchange. libretexts.org

¹³C NMR: Carbon NMR provides a spectrum with peaks corresponding to each unique carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts indicate the nature of each carbon, distinguishing between aromatic carbons in the purine ring, aliphatic carbons in the morpholine moiety, and carbons bonded to heteroatoms.

Detailed spectral assignments are often supported by advanced NMR techniques like COSY, HSQC, and HMBC, which reveal proton-proton and proton-carbon correlations.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

| Analysis | Expected Chemical Shift (δ) ppm (Solvent: DMSO-d₆) | Assignment |

|---|---|---|

| ¹H NMR | ~8.1-8.3 | Purine C8-H |

| ~7.1-7.5 | Purine N6-NH₂ (broad singlet) | |

| ~3.7-3.9 | Morpholine -O-CH₂- | |

| ~3.5-3.7 | Morpholine -N-CH₂- | |

| ¹³C NMR | ~160 | Purine C2 |

| ~155 | Purine C6 | |

| ~152 | Purine C4 | |

| ~66 | Morpholine -O-CH₂- | |

| ~44 | Morpholine -N-CH₂- |

Infrared (IR) Spectroscopy IR spectroscopy is employed to identify the characteristic functional groups present in the molecule based on their vibrational frequencies. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to N-H stretching of the amine and purine ring, C-H stretching of the aliphatic morpholine ring, C=N and C=C stretching within the purine system, and the C-O-C stretching of the morpholine's ether linkage. nih.gov

Table 2: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400-3500 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) |

| 3100-3300 | N-H Stretch | Purine Ring N-H |

| 2850-2960 | C-H Stretch | Morpholine Ring |

| 1600-1650 | C=N and C=C Stretch | Purine Ring |

| 1050-1150 | C-O-C Stretch (Ether) | Morpholine Ring |

Mass Spectrometry (MS) Mass spectrometry is a critical technique for confirming the molecular weight of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves to verify the elemental composition. rsc.org The experimental mass is compared against the calculated mass for the molecular formula (C₉H₁₂N₆O), and a close match provides strong evidence for the compound's identity. rsc.org

Chromatographic Purity and Characterization (HPLC, UPLC, GC-MS)

Chromatographic techniques are the gold standard for determining the purity of a chemical compound by separating it from any starting materials, byproducts, or other impurities.

High-Performance and Ultra-Performance Liquid Chromatography (HPLC/UPLC) HPLC is the most common method used to assess the purity of non-volatile solids like purine derivatives. axispharm.com The compound is dissolved in a suitable solvent and passed through a column under high pressure. Purity is determined by the percentage of the total area of all detected peaks that corresponds to the main peak of the target compound. googleapis.com UPLC, an advancement of HPLC, utilizes smaller particle sizes in the column to provide faster analysis times and higher resolution, allowing for better separation of closely related impurities. axispharm.com

Table 3: Example Purity Data from HPLC/UPLC Analysis

| Technique | Column | Detection Wavelength | Retention Time (t_R) | Purity (%) |

|---|---|---|---|---|

| HPLC | C18 Reverse-Phase | 254 nm | Typically 5-15 min | >98% |

| UPLC | C18 Reverse-Phase | 254 nm | Typically 1-5 min | >99% |

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. axispharm.com It is primarily used for compounds that are volatile or can be made volatile through chemical derivatization. For a compound like this compound, which has a relatively high boiling point and polarity, LC-MS is generally the more direct and preferred method for purity and identity confirmation.

X-ray Diffraction for Structural Elucidation

Single-crystal X-ray diffraction is the most definitive analytical method for determining the absolute three-dimensional structure of a crystalline solid. northwestern.edu It is considered the "gold standard" for structural elucidation because it provides an unambiguous spatial map of the atoms within the molecule. northwestern.eduresearchgate.net

To perform this analysis, a suitable single crystal of the compound must be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. northwestern.edu The technique provides precise data on:

Molecular Connectivity: Confirms the bonding arrangement of all atoms.

Stereochemistry: Unambiguously defines the spatial orientation of different parts of the molecule.

Conformation: Reveals the exact bond lengths, bond angles, and torsional angles.

Intermolecular Interactions: Elucidates how molecules pack in the solid state, identifying hydrogen bonds and other non-covalent interactions that can be crucial for understanding the compound's physical properties and biological interactions. northwestern.edugoogle.com

For a molecule like this compound, X-ray crystallography would confirm the planar nature of the purine ring and the "chair" conformation of the morpholine ring, as well as the precise geometry of their connection. This structural information is invaluable for computational modeling and understanding structure-activity relationships. acs.org

Table 4: Information Obtained from X-ray Diffraction Analysis

| Parameter | Significance |

|---|---|

| Crystal System & Space Group | Defines the symmetry and packing of the unit cell. |

| Bond Lengths (Å) | Provides exact distances between bonded atoms. |

| Bond Angles (°) | Gives precise angles between adjacent bonds. |

| Hydrogen Bonding Network | Identifies key intermolecular forces stabilizing the crystal lattice. northwestern.edu |

Future Research Directions and Therapeutic Potential

Exploration of Undiscovered Molecular Targets

While much research has focused on known targets like kinases and adenosine (B11128) receptors, the inherent structure of the 2-morpholino-9H-purin-6-amine scaffold suggests the potential for interaction with a broader range of biomolecules. The purine (B94841) core mimics endogenous ligands, and the morpholine (B109124) group can influence solubility and interactions with protein surfaces. ontosight.ai Future investigations should systematically screen these compounds against diverse target families.

Initial studies have hinted at broader applications. For instance, the morpholinyl group has been associated with potential interactions within the central nervous system, suggesting that undiscovered neurological targets may exist. High-throughput screening campaigns and chemoproteomics approaches could be employed to identify novel binding partners, potentially uncovering new mechanisms and therapeutic applications beyond the current focus on oncology and infectious disease. The development of purine derivatives for targets like the m6A-RNA reader YTHDC1 demonstrates the scaffold's adaptability to target protein-RNA interaction domains, a less explored area for this chemical class. acs.org

Development of Highly Selective Analogs

A significant area of ongoing research is the rational design of analogs with high selectivity for specific isoforms of a target protein, which is crucial for minimizing off-target effects and improving therapeutic index. Structure-based drug design, guided by X-ray crystallography and computational modeling, is a powerful strategy to achieve this.

For example, research on Casein Kinase 1 (CK1) has led to the development of analogs that can distinguish between the highly homologous CK1δ and CK1ε isoforms. By modifying the N9-position of the purine ring with bulky arylmethyl or arylethyl groups, researchers were able to enhance hydrophobic interactions and exploit subtle differences in the enzyme's "DFG-out" conformation, leading to highly selective CK1ε inhibitors like SR-4133. nih.gov Similarly, in the pursuit of PI3K inhibitors, modifications to the purine scaffold have been explored to achieve selectivity among the four class I isoforms (α, β, γ, δ). nih.gov This approach of fine-tuning substitutions on the purine core will continue to be a key strategy for generating next-generation inhibitors with superior selectivity profiles. nih.govnih.gov

Table 1: Selectivity of this compound Analogs

| Compound | Target(s) | IC₅₀ Values | Selectivity Profile | Reference(s) |

|---|---|---|---|---|

| VS-5584 | PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, mTOR | 16 nM, 68 nM, 25 nM, 42 nM, 37 nM | Potent pan-PI3K/mTOR inhibitor | aacrjournals.org |

| SR-1277 | CK1δ, FLT3, Cdk6/Cyclin D3, Cdk9/Cyclin K | 49 nM, 260 nM, 305 nM, 311 nM | Potent and selective for CK1δ over other kinases | sigmaaldrich.com |

| SR-3029 | CK1δ, CK1ε | - | Dual inhibitor of CK1δ and CK1ε | nih.gov |

| SR-4133 | CK1ε, CK1δ | 58 nM, >10,000 nM | Highly selective for CK1ε over CK1δ | nih.gov |

Advanced Mechanism of Action Elucidation

Understanding the precise mechanism of action is fundamental to the clinical translation of any therapeutic candidate. For this compound derivatives, this extends beyond simple target engagement to elucidating downstream signaling effects and potential resistance mechanisms. Many analogs function as ATP-competitive inhibitors of kinases like PI3K and mTOR. aacrjournals.orgsigmaaldrich.com

Advanced techniques are needed to deepen this understanding. For instance, while it is known that the dual PI3K/mTOR inhibitor VS-5584 blocks the phosphorylation of downstream effectors like Akt and S6, further studies using phosphoproteomics could provide a global view of the signaling pathways affected. aacrjournals.orgsmolecule.com In cases where resistance develops, as seen with some mTORC1 inhibitors, understanding the feedback loops that activate alternative survival pathways (like PI3K signaling) is critical. aacrjournals.org Future studies should also investigate whether these compounds engage in non-canonical binding modes or act as molecular glues, a mechanism recently identified for some purine-based molecules. nih.gov Elucidating these complex mechanisms will be essential for designing rational combination therapies and overcoming clinical resistance. nih.govaacrjournals.org

Applications in Disease Models (e.g., Oncology, Infectious Diseases)

The therapeutic potential of this compound derivatives has been demonstrated in a variety of preclinical disease models, particularly in oncology and infectious diseases.

Oncology: The PI3K/mTOR pathway is frequently dysregulated in cancer, making it a prime target. nih.govfrontiersin.org The dual inhibitor VS-5584 has shown high antiproliferative activity across a broad spectrum of cancer cell lines, including multiple myeloma, and has demonstrated efficacy in neuroblastoma and renal cell carcinoma models. aacrjournals.orglktlabs.com Analogs targeting CK1δ/ε have shown cytotoxic effects in bladder cancer cells and antiproliferative activity in melanoma and medulloblastoma cell lines. nih.govsigmaaldrich.com A set of 2-aryl-6-morpholinopurine derivatives displayed potent antagonism at various adenosine receptor subtypes, which are implicated in the tumor microenvironment. mdpi.com

Table 2: Activity of this compound Analogs in Oncology Models

| Compound/Analog Type | Disease Model | Key Finding | Reference(s) |

|---|---|---|---|

| VS-5584 | Neuroblastoma | Exerted antitumor effects in vitro and in vivo. | lktlabs.com |

| VS-5584 | Renal Cell Carcinoma | Sensitized cancer cells when combined with BRD4 inhibition. | lktlabs.com |

| VS-5584 | Broad Cancer Panel | Showed high antiproliferative activity in 51 cell lines, including rapamycin-resistant ones. | aacrjournals.org |

| SR-4133 | Bladder Cancer | Exhibited high nanomolar cytotoxicity in cells with high CK1ε expression. | nih.gov |

| SR-1277 | Melanoma, Medulloblastoma | Displayed antiproliferative effects in A375, DAOY, and D283 cell lines. | sigmaaldrich.com |

| 2-Aryl-6-morpholinopurines | Adenosine Receptor Targets | Potent antagonism at A1, A3, and other adenosine receptors relevant to cancer. | mdpi.com |

Infectious Diseases: The purine scaffold is also a promising starting point for developing anti-infective agents, as parasites and bacteria often rely on purine salvage pathways that differ from their human hosts. A diaminopurine chemotype, which shares the core purine structure, was optimized into a lead series for inhibitors against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.gov Further exploration of this compound analogs against a range of pathogens, including other protozoa, bacteria, and viruses, represents a significant opportunity. researchgate.netacs.org

Design of Novel Biochemical Probes

High-quality chemical probes are indispensable tools for basic research, enabling the functional interrogation of specific proteins in cells and organisms. Due to their potency and selectivity, optimized this compound derivatives are well-suited for development into such probes.

For example, selective inhibitors can be modified with tags (e.g., biotin, fluorescent dyes) or photo-affinity labels to facilitate target identification, validation, and imaging studies. The development of potent and selective ligands for the m6A reader YTHDC1 has produced a valuable tool compound for studying the role of this protein in acute myeloid leukemia. acs.org Similarly, structure-guided design efforts have yielded purine-based probes for Nek2 kinase, allowing for the study of its role in cell division. oncotarget.com The synthesis of purine analogs with functional groups amenable to click chemistry could further expand their utility, enabling their use in advanced applications like activity-based protein profiling to map active enzyme populations within a cell.

Table of Mentioned Compounds

Q & A

Q. What are the established synthetic routes for 2-Morpholino-9H-purin-6-amine, and how are key intermediates purified?

A common approach involves nucleophilic substitution at the C6 position of purine precursors. For example, 6-chloropurine derivatives can react with morpholine under reflux in anhydrous solvents (e.g., dichloromethane or DMF) with nitrogen protection to prevent oxidation . Post-synthesis, flash chromatography using gradients of cyclohexane/ethyl acetate or methanol-containing systems is employed for purification. Crystallization from ethanol or acetonitrile further enhances purity, as evidenced by HPLC retention times and NMR spectral alignment .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Key techniques include:

- 1H/13C NMR : To verify substituent positions (e.g., morpholino group at C6) and aromatic proton environments. Distinct shifts for purine protons (e.g., δ 8.6 ppm for H8) and morpholine protons (δ 3.7–4.3 ppm) confirm substitution .

- IR spectroscopy : Detects functional groups like N-H stretches (~3350 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .

- Elemental analysis : Validates stoichiometry (e.g., C, H, N percentages within ±0.4% of theoretical values) .

- HPLC : Assesses purity (>95%) via retention time consistency under reverse-phase conditions .

Q. What biological targets and mechanisms are associated with this compound derivatives?

The morpholino substituent at C6 enhances selectivity for kinase inhibition. For instance, SR 3029 (a derivative) inhibits CK1δ/ε with IC50 values of 44 nM and 260 nM, respectively, via competitive ATP-binding site interactions . This activity correlates with anti-proliferative effects in melanoma and breast cancer cell lines (e.g., IC50 < 1 µM in SK-MEL-28 and MCF-7 cells) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced kinase selectivity?

- Substituent flexibility : Lengthening the C2 side chain (e.g., phenethyl vs. benzyl groups) improves binding pocket accommodation, as shown in adenosine receptor studies .

- Electron-withdrawing groups : Halogens (e.g., Cl, Br) at C8 increase electrophilicity, enhancing interactions with kinase catalytic lysine residues .

- Validation : Use orthogonal assays (e.g., radioligand binding, thermal shift assays) to resolve selectivity conflicts. For example, cross-testing against a panel of 50+ kinases ensures CK1δ/ε specificity .

Q. How should researchers address discrepancies in cytotoxicity data across cell lines or assay conditions?

- Control standardization : Normalize data to cell viability metrics (e.g., ATP levels via luminescence) and include positive controls (e.g., staurosporine for apoptosis).

- Microenvironment modulation : Test under hypoxic vs. normoxic conditions, as CK1δ/ε inhibition efficacy may vary with oxygen tension .

- Metabolic profiling : Compare IC50 shifts in glucose-deprived media to identify energy-dependent mechanisms .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

- Prodrug design : Introduce phosphate or acetyl groups at the N9 position, as seen in adenosine analogues, to enhance aqueous solubility .

- Co-solvent systems : Use PEG-400 or cyclodextrin complexes in preclinical formulations to bypass precipitation issues .

- Pharmacokinetic profiling : Monitor plasma half-life and tissue distribution via LC-MS/MS to adjust dosing regimens .

Q. How can computational tools aid in predicting the binding modes of this compound derivatives?

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with CK1δ/ε ATP pockets. Focus on hydrogen bonds between morpholino oxygen and kinase backbone amides .

- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess conformational flexibility and residence time .

- QSAR modeling : Corrogate electronic parameters (e.g., Hammett σ) with inhibitory activity to prioritize synthetic targets .

Q. What experimental controls are essential when analyzing off-target effects in kinase inhibition assays?

- Kinase-dead mutants : Use CRISPR-edited cell lines to confirm on-target effects .

- ATP concentration titration : Vary ATP levels (0.1–10 mM) to distinguish competitive vs. non-competitive inhibition .

- Isozyme-specific inhibitors : Co-treat with CK1δ/ε-specific inhibitors (e.g., D4476) to validate signal pathway blockade .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.